molecular formula C22H16 B098910 2,3-Dimethylbenzo[a]pyrene CAS No. 16757-87-2

2,3-Dimethylbenzo[a]pyrene

Cat. No. B098910
CAS RN: 16757-87-2
M. Wt: 280.4 g/mol
InChI Key: VMRBTVWTNAWCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylbenzo[a]pyrene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is widely used as a model carcinogen in scientific research. DMBA is a potent mutagen and carcinogen that can cause DNA damage and initiate the development of cancer.

Mechanism Of Action

2,3-Dimethylbenzo[a]pyrene is metabolized in the body to form reactive intermediates that can bind to DNA and cause mutations. The main metabolite of 2,3-Dimethylbenzo[a]pyrene, 3-hydroxy-2,3-Dimethylbenzo[a]pyrene, can form adducts with DNA that can lead to DNA damage and mutations. The formation of these adducts can initiate the development of cancer.

Biochemical And Physiological Effects

2,3-Dimethylbenzo[a]pyrene can cause a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and immune suppression. 2,3-Dimethylbenzo[a]pyrene can also induce the expression of genes involved in cell proliferation and survival, which can lead to the development of cancer.

Advantages And Limitations For Lab Experiments

2,3-Dimethylbenzo[a]pyrene is a useful tool for studying the mechanisms of chemical carcinogenesis and for investigating the effects of various compounds on cancer development. However, there are some limitations to using 2,3-Dimethylbenzo[a]pyrene in lab experiments. 2,3-Dimethylbenzo[a]pyrene is a potent carcinogen that can cause severe toxicity, and its effects can be difficult to control. Additionally, the use of 2,3-Dimethylbenzo[a]pyrene in animal models can be expensive and time-consuming.

Future Directions

There are several future directions for research on 2,3-Dimethylbenzo[a]pyrene. One area of research is focused on developing new methods for synthesizing 2,3-Dimethylbenzo[a]pyrene that are more efficient and cost-effective. Another area of research is focused on developing new animal models that can better mimic the development and progression of cancer in humans. Additionally, there is a need for more research on the effects of 2,3-Dimethylbenzo[a]pyrene on different types of cancer and on the potential for using 2,3-Dimethylbenzo[a]pyrene as a therapeutic agent for cancer treatment.
Conclusion:
In conclusion, 2,3-Dimethylbenzo[a]pyrene is a potent carcinogen that is widely used as a model carcinogen in scientific research. 2,3-Dimethylbenzo[a]pyrene can cause DNA damage and initiate the development of cancer. 2,3-Dimethylbenzo[a]pyrene is synthesized by several methods, and its effects can be difficult to control. However, 2,3-Dimethylbenzo[a]pyrene is a useful tool for studying the mechanisms of chemical carcinogenesis and for investigating the effects of various compounds on cancer development. There are several future directions for research on 2,3-Dimethylbenzo[a]pyrene, including developing new methods for synthesizing 2,3-Dimethylbenzo[a]pyrene, developing new animal models for cancer research, and investigating the potential for using 2,3-Dimethylbenzo[a]pyrene as a therapeutic agent for cancer treatment.

Synthesis Methods

2,3-Dimethylbenzo[a]pyrene can be synthesized by several methods, including the oxidation of 2,3-dimethylphenanthrene, the reduction of 2,3-dimethylbenzene-1,4-dione, and the reaction of 2,3-dimethylphenanthrene with acrolein. The most commonly used method for synthesizing 2,3-Dimethylbenzo[a]pyrene is the reaction of 2,3-dimethylphenanthrene with benzoquinone in the presence of a Lewis acid catalyst.

Scientific Research Applications

2,3-Dimethylbenzo[a]pyrene is widely used as a model carcinogen in scientific research. It is used to study the mechanisms of chemical carcinogenesis and to investigate the effects of various compounds on cancer development. 2,3-Dimethylbenzo[a]pyrene is also used to induce tumors in animal models, such as mice and rats, to study the development and progression of cancer.

properties

CAS RN

16757-87-2

Product Name

2,3-Dimethylbenzo[a]pyrene

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

2,3-dimethylbenzo[a]pyrene

InChI

InChI=1S/C22H16/c1-13-11-16-8-10-20-19-6-4-3-5-15(19)12-17-7-9-18(14(13)2)21(16)22(17)20/h3-12H,1-2H3

InChI Key

VMRBTVWTNAWCTJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C3C(=C1C)C=CC4=CC5=CC=CC=C5C(=C43)C=C2

Canonical SMILES

CC1=CC2=C3C(=C1C)C=CC4=CC5=CC=CC=C5C(=C43)C=C2

Other CAS RN

16757-87-2

synonyms

2,3-Dimethylbenzo[a]pyrene

Origin of Product

United States

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